molecular formula C25H25NO7 B11128807 methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate

methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate

Cat. No.: B11128807
M. Wt: 451.5 g/mol
InChI Key: LAJRWNJAUJELHW-UHFFFAOYSA-N
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Description

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is a synthetic organic compound featuring a chromen (chromene) core substituted with a phenyl group at position 2, a hydroxyl group at position 5, and a ketone at position 4. At position 7 of the chromen ring, an oxyacetyl linker connects to a piperidine moiety. The piperidine nitrogen is acetylated, and the 4-position of the piperidine is esterified with a methyl acetate group. Its synthetic versatility (e.g., ester and acetyl groups) may facilitate derivatization for structure-activity relationship studies .

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[1-[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C25H25NO7/c1-31-24(30)11-16-7-9-26(10-8-16)23(29)15-32-18-12-19(27)25-20(28)14-21(33-22(25)13-18)17-5-3-2-4-6-17/h2-6,12-14,16,27H,7-11,15H2,1H3

InChI Key

LAJRWNJAUJELHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common method involves the initial formation of the chromen-4-one core through the cyclization of appropriate precursors. This is followed by the introduction of the piperidine ring via nucleophilic substitution reactions. The final step involves the esterification of the resulting intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-4-one core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have shown that derivatives of piperidinyl compounds exhibit promising anticancer properties. For instance, research by Aziz-ur-Rehman et al. highlighted the synthesis of new propanamide derivatives bearing piperidinyl structures, which demonstrated significant anticancer activity in vitro . The incorporation of the chromen moiety in methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate may enhance these properties due to the known anti-cancer effects of flavonoids.
  • Neuroprotective Effects
    • Compounds with piperidine structures have been investigated for their neuroprotective effects. They may inhibit neurotransmitter transporters, thereby enhancing cholinergic signaling. A study on 4-methoxy-piperidinyl benzamides indicated their potential as inhibitors of the presynaptic choline transporter, which is crucial for acetylcholine synthesis . The structural similarity to this compound suggests potential for similar effects.
  • Anti-inflammatory Properties
    • The chromen moiety is associated with anti-inflammatory activities. Research has indicated that compounds containing this structure can modulate inflammatory pathways, potentially making methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetyl}piperidin-4-yloxy)acetate a candidate for treating inflammatory diseases .

Table 1: Summary of Pharmacological Studies

Study ReferenceCompound TestedKey FindingsPotential Applications
Aziz et al. Piperidine derivativesSignificant anticancer activityCancer therapy
PMC4385452 4-Methoxy-piperidinyl benzamidesInhibition of choline transporterNeuroprotection
Literature Review Chromen derivativesAnti-inflammatory effectsTreatment of inflammatory diseases

Synthesis and Structure Activity Relationship (SAR)

The synthesis of methyl (1-{[(5-hydroxy-4-oxo-2-phenylium chromen)]oxy]acetyl}piperidin) can be achieved through a multi-step process involving the functionalization of piperidine and chromen derivatives. Understanding the SAR is crucial for optimizing its efficacy and minimizing side effects. The presence of hydroxyl and oxo groups in the chromen structure enhances hydrogen bonding capabilities, which may increase binding affinity to biological targets.

Mechanism of Action

The mechanism of action of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate can be contextualized by comparing it to related compounds from the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Solubility/Stability Intended Use(s)
Target Compound 4H-chromen-7-yl 2-phenyl, 5-hydroxy, 4-oxo; oxyacetyl-piperidin-4-yl methyl acetate Not reported Likely lipophilic (ester) Research intermediate, pharmacological
[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid Spiro[chromene-2,4'-piperidin] Acetyl, acetic acid at position 7 333.34 Stable at 2–8°C (aqueous?) Research chemical (non-human)
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Multiple hydroxyl, acetyloxy, and glycosyl groups Not reported Powder form Reference standard, pharmacological
Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate hydrochloride Piperidine 4-fluorobenzyl, methyl ester (hydrochloride salt) Not reported Hydrochloride salt Pharmaceutical intermediate

Key Observations

Core Structure Diversity :

  • The target compound utilizes a 4H-chromen core, distinct from the spirochromane-piperidine system in and the cyclopenta[c]pyran in . Chromen derivatives are often explored for bioactivity (e.g., antioxidant, anti-inflammatory), while spiro and cyclopenta systems may influence conformational rigidity .

Substituent Effects: The 2-phenyl group in the target compound enhances lipophilicity compared to the fluorobenzyl group in , which may improve membrane permeability but reduce aqueous solubility.

Functional Applications: The target compound’s ester and acetyl groups make it a plausible synthetic precursor, akin to ’s role as a reference standard. Compounds like are explicitly marked for non-human research, implying the target may occupy a similar niche in early-stage drug discovery .

Biological Activity

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that belongs to the class of coumarin derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C23H18N2O5C_{23}H_{18}N_{2}O_{5}, with a molecular weight of 402.4 g/mol. The structure includes a piperidine moiety linked to a coumarin derivative, which is known for various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of coumarins exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, compounds similar to this compound demonstrated IC50 values ranging from 6.43 to 27.48 µM against these cell lines .
  • Neuroprotective Effects :
    • Coumarin derivatives have been identified as potential neuroprotective agents. They inhibit monoamine oxidase (MAO-B), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Some derivatives showed IC50 values as low as 0.08 µM, indicating potent inhibitory activity .
  • Anti-inflammatory Properties :
    • Research suggests that coumarin compounds can modulate inflammatory pathways, potentially reducing the risk of chronic diseases related to inflammation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-718.36
AnticancerHepG26.43 - 27.48
MAO-B InhibitionHuman MAO-B0.08 - 0.14
NeuroprotectionSH-SY5Y Neuroblastoma CellsNot cytotoxic at 10 µM

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various coumarin derivatives, including those structurally similar to methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetyl}piperidin-4-yloxy)acetate. The results indicated significant inhibition of cell proliferation in MCF-7 cells, with some compounds showing enhanced selectivity compared to standard chemotherapeutics like tamoxifen .

Case Study: Neuroprotective Effects

In another investigation focusing on neuroprotection, derivatives were tested against MPP+-induced cytotoxicity in SH-SY5Y cells. The study highlighted that certain modifications in the coumarin structure led to improved neuroprotective effects without inherent cytotoxicity at concentrations up to 10 µM .

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